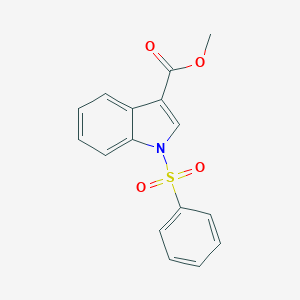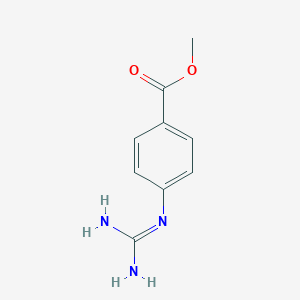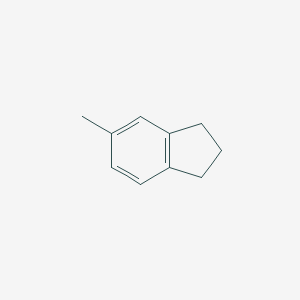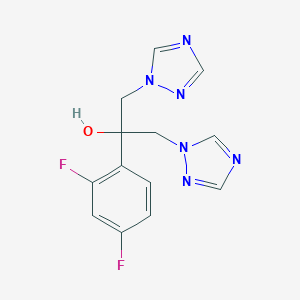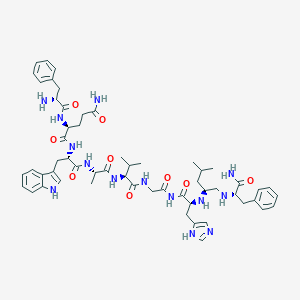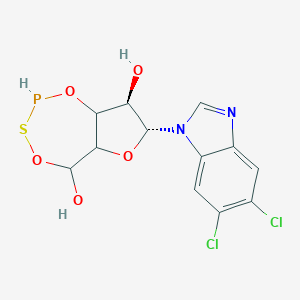
5,6-DCl-cBIMPS
Übersicht
Beschreibung
(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a dioxathiaphosphepine ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials.
Wirkmechanismus
Target of Action
5,6-Dcl-cbimps, also known as Sp-5,6-DCI-cBiMPS, is a potent activator of cAMP-dependent protein kinases (cAK) . It has a special preference for the B site of cAK type II . These kinases play a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and differentiation .
Mode of Action
The compound interacts with its targets, the cAMP-dependent protein kinases, by mimicking the action of the second messenger cyclic AMP . The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system . In addition, one of the exocyclic oxygen atoms in the cyclic phosphate group is replaced by sulfur . This modification enhances the compound’s interaction with its targets .
Biochemical Pathways
This compound affects the cAMP-dependent signaling pathway . By activating cAMP-dependent protein kinases, it modulates various downstream effects associated with these kinases . It can be used to distinguish the cAMP- versus the cGMP-mediated signal transduction pathways .
Pharmacokinetics
The compound exhibits high lipophilicity and metabolic stability . These properties result in excellent membrane permeability, making it especially suitable for studies with intact cells . Its metabolic stability also means it is resistant to hydrolysis by type I, II, or III phosphodiesterases .
Result of Action
The activation of cAMP-dependent protein kinases by this compound leads to various molecular and cellular effects. For instance, it stimulates insulin release . It also inhibits U46619-induced activation of Rho, Gq, and G12/G13 in platelets .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. Its high lipophilicity and metabolic stability allow it to maintain its activity in different environments . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .
Biochemische Analyse
Biochemical Properties
5,6-Dcl-cbimps plays a significant role in biochemical reactions. It interacts with cAMP-dependent protein kinases, particularly showing preference for site B of type II isozyme . These interactions are characterized by the activation of the kinases, leading to various downstream effects .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cAMP-dependent protein kinases . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cAMP-dependent protein kinases . This binding leads to the activation of these kinases, which can then influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain stable in laboratory settings . It is resistant to degradation by phosphodiesterases, ensuring its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the cAMP-dependent protein kinase pathway . It interacts with enzymes in this pathway, leading to changes in metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole is then reacted with a suitable furan derivative under controlled conditions to form the furodioxathiaphosphepine ring. Key reagents often include phosphorus oxychloride and dichlorobenzene, with reaction conditions carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
What sets (7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol apart is its unique combination of a benzimidazole moiety and a dioxathiaphosphepine ring. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H/t8-,9?,10?,11-,12?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQEYBSXYJLGP-SBTLNALPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H](C4C(O3)C(OSPO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923604 | |
| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120912-54-1 | |
| Record name | 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120912541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of 5,6-Dcl-cbimps?
A1: this compound specifically targets and activates cAMP-PK, a key enzyme involved in numerous cellular processes, including signal transduction. [] This activation triggers a cascade of downstream effects, such as protein phosphorylation, impacting various cellular functions. []
Q2: How does this compound compare to other cAMP analogs in terms of specificity?
A2: Unlike some analogs like 8-pCPT-cAMP, which activate both cAMP-PK and cyclic-GMP-dependent protein kinase (cGMP-PK), this compound demonstrates high specificity for cAMP-PK. [] This selectivity makes it a valuable tool for dissecting signaling pathways mediated by these kinases. []
Q3: What are some observed downstream effects of this compound in cellular models?
A3: Studies have shown that this compound can induce protein phosphorylation patterns similar to those triggered by prostaglandin E1, a known activator of cAMP pathways. [] For instance, in platelets, it effectively induces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major substrate of cAMP-PK. []
Q4: Does this compound influence insulin release, and if so, how?
A4: Research indicates that this compound acts as a potent stimulus for insulin release in pancreatic islets. [] This effect is attributed to its ability to increase both basal insulin secretion and glucose-stimulated insulin release, suggesting a role for cAMP-PK in regulating insulin secretion. []
Q5: Does this compound affect the activity of myosin light chain phosphatase (MLCP)?
A5: Studies have shown that this compound can mimic the effects of urocortin, a vasodilatory peptide, in decreasing the phosphorylation of MYPT1, the regulatory subunit of MLCP. [, ] This suggests that this compound, through activation of the cAMP pathway, can enhance MLCP activity and contribute to vasodilation. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: Due to the complexity and potential variations in salt or hydrate forms, the molecular formula and weight are not definitively provided within the provided abstracts. It is recommended to consult comprehensive chemical databases or the primary literature for this information.
Q7: Is there information on the stability of this compound under various experimental conditions?
A7: While the provided abstracts don't delve into detailed stability studies, they highlight this compound's resistance to hydrolysis by various phosphodiesterases, unlike other cAMP analogs. [] This resistance suggests greater stability within cellular environments and potential for prolonged activity.
Q8: Does this compound itself exhibit catalytic activity?
A8: this compound primarily functions as an activator of cAMP-PK and does not possess intrinsic catalytic activity. [] Its role is to modulate the activity of its target enzyme, influencing cellular processes indirectly.
Q9: What structural features of this compound are essential for its activity and specificity?
A9: The specific structural features contributing to this compound's activity and specificity require further investigation. Comparing its structure with other cAMP analogs and conducting systematic modifications followed by biological evaluation are crucial to establish definitive SAR.
Q10: Are there specific formulation strategies mentioned to enhance this compound's stability or delivery?
A10: The provided abstracts primarily focus on the biological activity and target specificity of this compound without discussing formulation strategies. Developing appropriate formulations would be crucial for translating its therapeutic potential.
Q11: Is there information on the safety profile and regulatory compliance of this compound?
A11: The research abstracts primarily focus on the compound's in vitro and ex vivo activity. As a research tool, detailed safety and regulatory data might not be extensively available. Thorough toxicological and safety assessments would be mandatory for any potential therapeutic application.
Q12: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: The provided research focuses primarily on the in vitro activity of this compound. Investigating its PK/PD profile, including ADME characteristics, would be crucial for understanding its behavior in vivo.
Q13: Has the efficacy of this compound been demonstrated in any animal models or clinical trials?
A13: While the provided research highlights the compound's effectiveness in vitro and ex vivo, there's no mention of animal model studies or clinical trials. Such studies would be essential to evaluate its therapeutic potential further.
Q14: Can you elaborate on the in vitro effects of this compound on rat pancreatic acini?
A15: Research has shown that this compound can induce amylase secretion from rat pancreatic acini, although to a lesser extent than secretin. [] It also regulates the phosphorylation of various proteins within these cells, indicating involvement in their physiological processes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
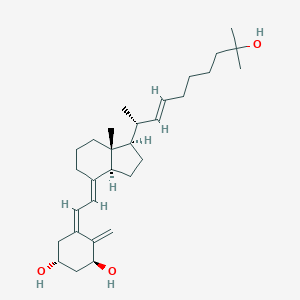
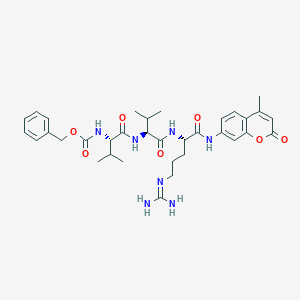

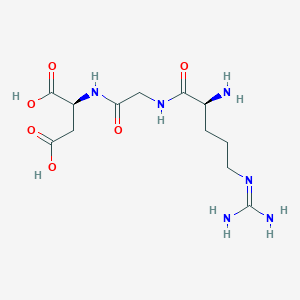
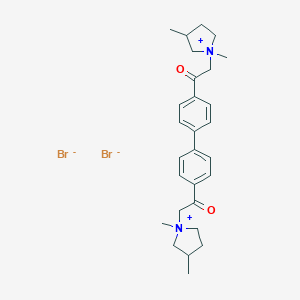
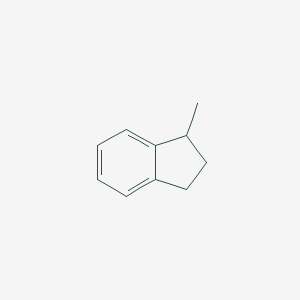
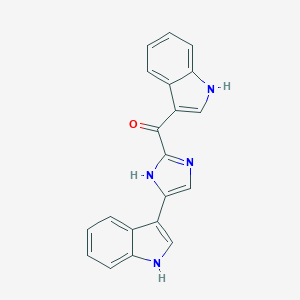
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
